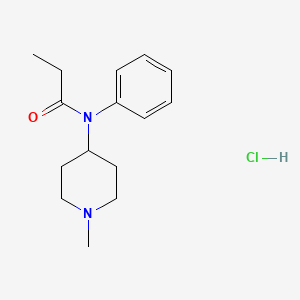
N-(1-metil-4-piperidinil)-N-fenil-propanamida, monohidratocloruro
Descripción general
Descripción
N-metil Norfentanilo (hidrocloruro) es un material de referencia analítica que es estructuralmente similar a los opioides conocidos. Se utiliza principalmente en investigación y aplicaciones forenses debido a su similitud estructural con el fentanilo y sus análogos .
Aplicaciones Científicas De Investigación
N-metil Norfentanilo (hidrocloruro) se utiliza en varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como material de referencia para métodos analíticos como la espectrometría de masas y la cromatografía.
Biología: Se utiliza en estudios que investigan el metabolismo y la distribución de los análogos del fentanilo.
Medicina: La investigación sobre su farmacocinética y farmacodinamia ayuda a comprender los efectos del fentanilo y sus análogos.
Industria: Se utiliza en el desarrollo de estándares analíticos y procedimientos de control de calidad para el análisis forense y toxicológico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-metil Norfentanilo (hidrocloruro) se sintetiza a través de una serie de reacciones químicas que involucran la modificación de la estructura del fentanilo. La síntesis generalmente implica la N-metilación del norfentanilo, seguida de la formación de la sal de hidrocloruro. Las condiciones de reacción a menudo incluyen el uso de disolventes como dimetilformamida (DMF), dimetilsulfóxido (DMSO), etanol, metanol y solución salina tamponada con fosfato (PBS) a pH 7.2 .
Métodos de producción industrial
Los métodos de producción industrial para N-metil Norfentanilo (hidrocloruro) no están bien documentados en el dominio público. Es probable que la producción implique una síntesis química a gran escala bajo condiciones controladas para garantizar una alta pureza y consistencia. El compuesto generalmente se almacena a -20 ° C para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
N-metil Norfentanilo (hidrocloruro) experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios disolventes. Las condiciones para estas reacciones varían según el resultado deseado, pero generalmente involucran temperaturas y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desalquilados .
Mecanismo De Acción
N-metil Norfentanilo (hidrocloruro) ejerce sus efectos a través de su similitud estructural con el fentanilo. El fentanilo y sus análogos actúan sobre el sistema nervioso central uniéndose a los receptores opioides, particularmente el receptor opioide mu. Esta unión da como resultado la inhibición de la liberación de neurotransmisores, lo que lleva a efectos analgésicos y sedantes . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor acoplado a proteína G y la inhibición de la actividad de la adenilato ciclasa .
Comparación Con Compuestos Similares
N-metil Norfentanilo (hidrocloruro) es similar a otros análogos del fentanilo, como:
Norfentanilo: El metabolito principal del fentanilo, que carece del grupo N-metil.
Metoxi acetilfentanilo: Un análogo con un grupo metoxi en lugar del grupo propionilo.
Ciclopropilfentanilo: Un análogo con un grupo ciclopropilo en lugar del grupo propionilo
Singularidad
N-metil Norfentanilo (hidrocloruro) es único debido a sus modificaciones estructurales específicas, que influyen en sus propiedades farmacocinéticas y farmacodinámicas. Estas modificaciones pueden afectar su potencia, duración de acción y vías metabólicas, lo que lo convierte en un valioso material de referencia para aplicaciones de investigación y forenses .
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-11-16(2)12-10-14;/h4-8,14H,3,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNGBNNAZOHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037130 | |
| Record name | N-Methyl norfentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24775-71-1 | |
| Record name | N-Methyl norfentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


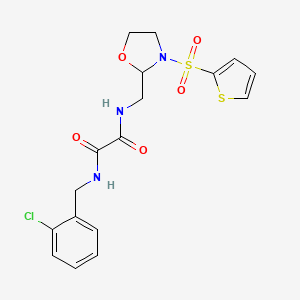
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)

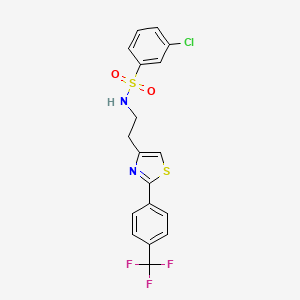
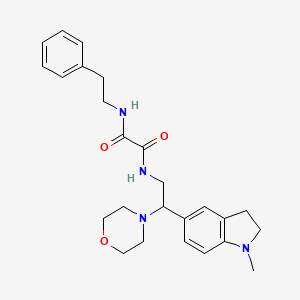
![N-(3-methylbutyl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate](/img/structure/B2553817.png)
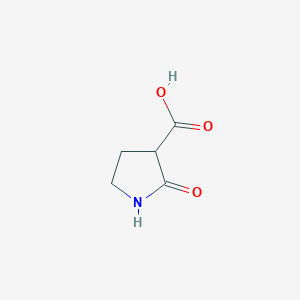
![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)
![N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2553823.png)

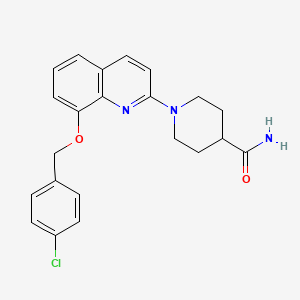
![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)
